molecular formula C9H17NO B2997140 4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane CAS No. 2248386-18-5

4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane

Cat. No.: B2997140
CAS No.: 2248386-18-5
M. Wt: 155.241
InChI Key: VOFTWZDXNIMPAR-UHFFFAOYSA-N
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Description

4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[24]heptane is a spiro compound characterized by a unique bicyclic structure that includes both an oxetane and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with the reaction of tribromo-pentaerythritol with p-toluenesulfonamide to form an N-tosylated intermediate. This intermediate undergoes deprotection via sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that optimize yield and purity. For example, the use of acetic acid instead of oxalic acid can improve the yield and stability of the final product. Additionally, the use of prepacked silica cartridges for flash column chromatography can enhance the efficiency of the purification process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the spiro structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .

Scientific Research Applications

4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infections and other diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane is unique due to its specific ring structure and the presence of both oxetane and azetidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)10-4-8(3)9(5-10)6-11-9/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFTWZDXNIMPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC12CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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